molecular formula C13H12N2O6 B11840011 Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 5327-43-5

Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11840011
CAS No.: 5327-43-5
M. Wt: 292.24 g/mol
InChI Key: LBBDRKQWRYCIMB-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a 1,4-dihydroquinoline core substituted with methoxy (6-position), nitro (8-position), and ester (3-position) groups. Quinolones and their analogs are widely studied for their antibacterial properties, with substituents influencing activity, solubility, and pharmacokinetics .

Properties

CAS No.

5327-43-5

Molecular Formula

C13H12N2O6

Molecular Weight

292.24 g/mol

IUPAC Name

ethyl 6-methoxy-8-nitro-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H12N2O6/c1-3-21-13(17)9-6-14-11-8(12(9)16)4-7(20-2)5-10(11)15(18)19/h4-6H,3H2,1-2H3,(H,14,16)

InChI Key

LBBDRKQWRYCIMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Pfitzinger Reaction Adaptations

The Pfitzinger reaction, which involves the condensation of isatin derivatives with ketones, has been modified to incorporate nitro and methoxy groups. For example, Zhu et al. demonstrated that reacting 6-methoxyisatin with ethyl acetoacetate in the presence of sodium hydroxide yields intermediates that can be nitrated at position 8. This method requires careful temperature control (90–100°C) and subsequent acidification to isolate the product.

Skraup-Doebner Modifications

Modern Catalytic Methods for Targeted Functionalization

Recent advances in catalysis have improved the efficiency of introducing methoxy and nitro groups at specific positions on the quinoline skeleton.

Twin-Catalyst Systems

The patent US20070123708A1 describes a two-catalyst system using ‘silferc’ (ferric chloride impregnated on silica gel) and anhydrous zinc chloride to synthesize quinoline derivatives. Key steps include:

  • Initial Condensation : Substituted aniline reacts with methyl vinyl ketone (MVK) in acetic acid at 50–90°C in the presence of silferc.

  • Cyclization : Addition of ZnCl₂ promotes cyclization, yielding the quinoline core.

  • Post-Functionalization : Methoxy and nitro groups are introduced via electrophilic substitution.

This method achieves yields of 55–65% and avoids hazardous solvents like concentrated sulfuric acid.

Palladium-Catalyzed Debenzylation

Patent US5770597A outlines a debenzylation step using palladium or platinum catalysts in methanol to remove protecting groups from intermediates. For example, debenzylation of a benzylated precursor at position 3 facilitates esterification with ethanol, critical for forming the carboxylate moiety.

Multi-Step Synthesis of this compound

A representative synthesis route, compiled from multiple sources, involves four stages:

Step 1: Formation of the Quinoline Core

Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate is synthesized via the condensation of 4-hydroxyquinoline-3-carboxylic acid with ethanol in the presence of thionyl chloride (SOCl₂).

  • Conditions : SOCl₂ (10 eq.), ethanol, 85°C, overnight.

  • Yield : 72.8% after silica gel chromatography.

Step 2: Methoxy Group Introduction

Methoxylation at position 6 is achieved using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

  • Conditions : 60°C, 6–8 hours.

  • Monitoring : TLC confirms complete substitution.

Step 3: Nitration at Position 8

Nitration employs fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating mixture.

  • Conditions : 0–5°C to prevent over-nitration.

  • Challenges : Competing nitration at position 5 requires precise stoichiometry.

Step 4: Purification and Isolation

The crude product is purified via recrystallization from ethanol/water or column chromatography (dichloromethane:methanol = 40:1).

Optimization Strategies and Yield Improvements

Solvent and Temperature Effects

  • Ethanol vs. Acetic Acid : Ethanol improves solubility of intermediates, while acetic acid accelerates cyclization but may degrade nitro groups.

  • Microwave Assistance : Reactions under microwave irradiation reduce time from hours to minutes (e.g., 12 hours → 20 minutes).

Catalytic Recycling

The ‘silferc’ catalyst can be reused up to five times without significant loss of activity, enhancing cost-efficiency.

Comparative Yields Across Methods

MethodKey ConditionsYield (%)Source
Pfitzinger AdaptationNaOH, 90–100°C55–65
Twin-Catalyst SystemSilferc/ZnCl₂, 50–90°C55–65
Palladium Deb enzylationPd/C, MeOH64
Microwave NitrationInCl₃, 80°C, 20 min68

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has shown promise in several medicinal applications:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its structural similarity to other quinoline derivatives enhances its efficacy against various pathogens.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The nitro group in its structure is believed to play a crucial role in its cytotoxic effects .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. This characteristic positions it as a potential lead compound for drug development targeting metabolic disorders.

Agricultural Applications

The unique properties of this compound also extend to agricultural science:

  • Pesticidal Activity : Its biological activity makes it a candidate for use as a pesticide or herbicide. Studies have indicated that it can effectively combat certain agricultural pests and diseases, potentially leading to more sustainable agricultural practices.
  • Plant Growth Regulation : There is ongoing research into the effects of this compound on plant growth and development. It may serve as a growth regulator, enhancing crop yields and resilience against environmental stressors.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate:

  • Building Block for Synthesis : The compound's functional groups allow for various chemical reactions, making it a versatile building block in the synthesis of more complex molecules . It can be modified to create derivatives with enhanced biological activity or different physical properties.
  • Research in Reaction Mechanisms : Its unique structure provides insights into reaction mechanisms involving quinoline derivatives, contributing to the broader understanding of organic synthesis processes .

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The quinoline core structure allows it to intercalate with DNA, thereby affecting cellular processes .

Comparison with Similar Compounds

Substituent Position and Type

The table below highlights key structural differences between the target compound and analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate 6-OCH₃, 8-NO₂ C₁₃H₁₂N₂O₆ 292.25 g/mol Nitro group enhances electrophilicity; methoxy improves solubility. -
Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 8-OCH₃ C₁₃H₁₃NO₄ 247.25 g/mol Positional isomer of target; reduced steric hindrance at position 5.
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate 6-Br, 8-F C₁₂H₈BrFNO₃ 328.10 g/mol Halogens increase lipophilicity; bromine may hinder metabolic degradation.
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate 7-Cl, 6-F, 8-NO₂, 1-cyclopropyl C₁₅H₁₂ClFN₂O₅ 366.72 g/mol Cyclopropyl group enhances membrane penetration; Cl/F improve target affinity.
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 6-I, 8-CH₃ C₁₃H₁₂INO₃ 357.14 g/mol Iodo substituent increases steric bulk; methyl may reduce reactivity.

Functional Group Impact

  • However, they may also confer mutagenic risks .
  • Methoxy Group (6-OCH₃): Compared to 8-methoxy in , the 6-position reduces steric hindrance near the quinoline core, possibly enhancing interactions with biological targets.
  • Halogens (F, Cl, Br, I) : Fluorine (6-F in ) improves bioavailability via increased membrane permeability. Bromine and iodine () add steric bulk, which may hinder enzymatic degradation but reduce solubility.

Research Findings and Trends

  • Antibacterial Intermediates: The target compound’s nitro and methoxy substituents align with structural motifs in intermediates for quinolone antibiotics .
  • Crystallography: SHELX software () is frequently used to resolve quinoline derivatives’ crystal structures, revealing intermolecular interactions (e.g., C–H⋯O/Cl in ).
  • Safety Profiles : Bromo- and nitro-substituted analogs () lack complete hazard data, underscoring the need for detailed toxicological studies.

Biological Activity

Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 5327-43-5) is a quinoline derivative that has garnered attention due to its diverse biological activities. This compound features a unique combination of functional groups, including a methoxy group, a nitro group, and a carboxylate ester, which contribute to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and potential applications.

Molecular Structure:

  • Molecular Formula: C13H12N2O6
  • Molecular Weight: 292.24 g/mol
  • Density: Approximately 1.391 g/cm³
  • Boiling Point: Predicted at 470.8°C
PropertyValue
CAS Number5327-43-5
Molecular FormulaC13H12N2O6
Molecular Weight292.24 g/mol
Density1.391 g/cm³
Boiling Point470.8°C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity.

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity has been linked to potential protective effects against cellular damage in various disease models.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on several enzymes:

  • Acetylcholinesterase (AChE): The compound has shown promising results as an AChE inhibitor, which is relevant for the treatment of Alzheimer's disease.
  • Butyrylcholinesterase (BuChE): It also exhibits inhibitory activity against BuChE, suggesting potential dual-targeting capabilities in cholinergic dysfunction.

Case Studies

  • Neuroprotective Effects: A study evaluated the neuroprotective effects of this compound in a model of oxidative stress-induced neurotoxicity. Results indicated that it significantly reduced neuronal cell death and improved cell viability by modulating oxidative stress pathways.
  • Antimicrobial Efficacy: Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial properties.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

Compound NameStructural FeaturesUnique Properties
Ethyl 6-nitroquinoline-3-carboxylateNitro group at position 6Enhanced antimicrobial activity
Ethyl 7-methoxyquinoline-3-carboxylateMethoxy group at position 7Potentially lower toxicity
Ethyl 5-aminoquinoline-3-carboxylateAmino group at position 5Increased solubility in aqueous environments
Ethyl 8-hydroxyquinoline-3-carboxylateHydroxy group at position 8Antioxidant properties

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